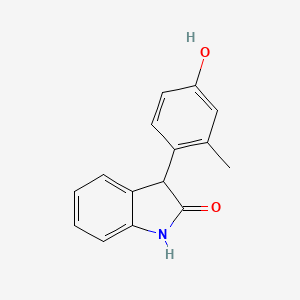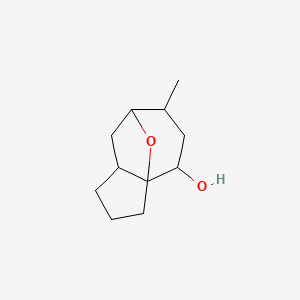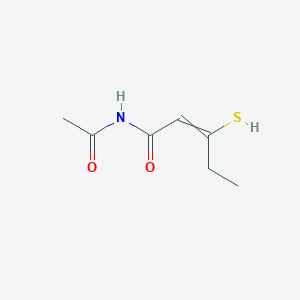![molecular formula C14H14N4O B14381770 (E,E)-1,1'-Oxybis[(4-methylphenyl)diazene] CAS No. 90238-04-3](/img/structure/B14381770.png)
(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is an organic compound characterized by the presence of two diazene groups connected through an oxygen atom and substituted with methyl groups on the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] typically involves the reaction of 4-methylphenylhydrazine with an oxidizing agent in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired diazene linkage. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite.
Industrial Production Methods
Industrial production of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex azo compounds.
Reduction: Reduction reactions can break the diazene linkages, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted azo compounds, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azo compounds and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and as a stabilizer in various polymer formulations.
Wirkmechanismus
The mechanism of action of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to form reactive intermediates that can modify biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Similar in structure but lacks the oxygen linkage.
4,4’-Dihydroxyazobenzene: Contains hydroxyl groups instead of methyl groups.
1,1’-Oxybis(4-chlorophenyl)diazene: Substituted with chlorine atoms instead of methyl groups.
Uniqueness
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is unique due to its specific substitution pattern and the presence of an oxygen linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
90238-04-3 |
|---|---|
Molekularformel |
C14H14N4O |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
(4-methylphenyl)-[(4-methylphenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C14H14N4O/c1-11-3-7-13(8-4-11)15-17-19-18-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
RGBNVIJCEPEBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)



![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)

![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
